molecular formula C19H18N2O4S B13361077 4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate

4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate

Cat. No.: B13361077
M. Wt: 370.4 g/mol
InChI Key: QTUOWHOWRQMROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate is a complex organic compound that features a phthalimide group linked to a nicotinate moiety via a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the phthalimide derivative, which is then linked to the nicotinate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)butyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid
  • 4-(1,3-Dioxoisoindolin-2-yl)butanamide
  • 4-(1,3-Dioxoisoindolin-2-yl)methyl-1-methoxypyridinium tetrafluoroborate

Uniqueness

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C19H18N2O4S/c1-26-16-15(9-6-10-20-16)19(24)25-12-5-4-11-21-17(22)13-7-2-3-8-14(13)18(21)23/h2-3,6-10H,4-5,11-12H2,1H3

InChI Key

QTUOWHOWRQMROQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.